4-Fluoro-2-(morpholinomethyl)benzenethiol
Description
4-Fluoro-2-(morpholinomethyl)benzenethiol is a benzenethiol derivative characterized by a fluorine substituent at the para position and a morpholinomethyl group (-CH₂-morpholine) at the ortho position of the benzene ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts distinct electronic and steric properties to the compound.
The thiol (-SH) group enables reactivity with metal surfaces (e.g., gold nanoparticles) or electrophilic substrates, making such compounds valuable in materials science and organic synthesis. The fluorine atom enhances metabolic stability and influences electronic distribution, which is critical for binding interactions in drug design .
Properties
IUPAC Name |
4-fluoro-2-(morpholin-4-ylmethyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNOS/c12-10-1-2-11(15)9(7-10)8-13-3-5-14-6-4-13/h1-2,7,15H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWYMXFJPYLSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)F)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(morpholinomethyl)benzenethiol typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a suitable catalyst to form 4-fluoro-2-(morpholinomethyl)benzaldehyde. This intermediate is then subjected to a thiolation reaction using a thiolating agent such as hydrogen sulfide or a thiol reagent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(morpholinomethyl)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-(morpholinomethyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(morpholinomethyl)benzenethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The morpholinomethyl group can enhance the compound’s ability to cross cell membranes, while the thiol group can form covalent bonds with target proteins, leading to inhibition or modulation of their function .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below highlights key differences between 4-Fluoro-2-(morpholinomethyl)benzenethiol and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Group | Key Features |
|---|---|---|---|---|---|
| This compound | Not provided | C₁₁H₁₄FNOS | 227.30 | Morpholinomethyl | - Morpholine’s oxygen and nitrogen enhance polarity and hydrogen bonding. |
| 4-Fluoro-2-[(4-methoxyphenyl)methyl]benzenethiol | 228113-57-3 | C₁₄H₁₃FOS | 248.32 | 4-Methoxyphenylmethyl | - Methoxy group increases lipophilicity; aromatic ring adds steric bulk. |
| 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzenethiol | 1443303-64-7 | C₁₃H₁₇FNS | 238.34 | 2-Methylpiperidinylmethyl | - Piperidine’s basic nitrogen may improve solubility in acidic conditions. |
Key Observations:
- Electronic Effects: The morpholinomethyl group is a stronger electron donor compared to the methoxyphenyl group due to morpholine’s lone pairs on oxygen and nitrogen. This may enhance the thiol’s nucleophilicity in reactions .
- Molecular Weight and Solubility : The morpholine derivative has the lowest molecular weight, which may improve solubility in polar solvents. Piperidine analogs (e.g., CAS 1443303-64-7) exhibit higher basicity, favoring solubility in acidic media .
Biological Activity
4-Fluoro-2-(morpholinomethyl)benzenethiol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorine atom at the para position relative to a thiol group and a morpholinomethyl substituent. The presence of these functional groups suggests potential interactions with biological targets, influencing its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, potentially inhibiting their activity. This mechanism is common among thiol-containing compounds.
- Receptor Modulation : The morpholine moiety may enhance the compound's ability to interact with various receptors, influencing signaling pathways.
- Antioxidant Activity : Compounds with thiol groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Research has indicated that thiol derivatives possess significant antimicrobial properties. A study evaluating various thiol compounds demonstrated that this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit specific kinases involved in cell proliferation has been documented, making it a candidate for further investigation in cancer therapy .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial efficacy of this compound against resistant bacterial strains.
- Methodology : The compound was tested against strains of Staphylococcus aureus and Escherichia coli using the disk diffusion method.
- Results : The compound showed significant inhibition zones, indicating its effectiveness against both strains .
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cell lines.
- Methodology : MTT assays were performed to determine cell viability post-treatment with varying concentrations of the compound.
- Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating potent anticancer activity .
Data Table: Biological Activity Summary
| Biological Activity | Test Organism/Cell Line | Methodology | Results |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | Significant inhibition zones observed |
| Antimicrobial | Escherichia coli | Disk diffusion | Moderate antibacterial activity noted |
| Anticancer | Breast cancer cells | MTT assay | Dose-dependent cytotoxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
